molecular formula C10H8ClN5O2 B2461038 (E)-5-(2-(2-chlorophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one CAS No. 326912-29-2

(E)-5-(2-(2-chlorophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

Cat. No. B2461038
CAS RN: 326912-29-2
M. Wt: 265.66
InChI Key: BEFIVFJFFQBBOE-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-5-(2-(2-chlorophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C10H8ClN5O2 and its molecular weight is 265.66. The purity is usually 95%.
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Scientific Research Applications

Radical Chemistry and Carbon-Based Radicals

Overview: Radicals play crucial roles in various chemical and biological processes. However, their inherent instability and high reactivity often limit their practical use. In recent years, researchers have explored novel methods to stabilize and isolate carbon-based radicals. Let’s explore how this compound fits into radical chemistry.

Synthesis of 2-Aryl Substituted Pyrrolinium Salts: The compound can serve as a precursor for 2-aryl substituted pyrrolinium salts. These salts have been used as synthons for the synthesis of isolable carbon-based radicals. Notably, a direct method exists for synthesizing these pyrrolinium salts without using cyclic (alkyl) (amino)carbene (CAAC) as a precursor . These cations can subsequently be reduced to the corresponding radicals.

Influence of Aryl Substituents: Researchers have investigated the influence of the aryl substituent at the C-2 position on radical stabilization and dimerization. The ability to modulate different substituents at both the C- and N-centers of the pyrrolinium salts provides a versatile route for generating carbon-based radicals with varying stability and reactivity.

Riot Control Agent and Tear Gas

Overview: The compound also has practical applications beyond radical chemistry. Let’s explore its role as a riot control agent and tear gas.

CS Tear Gas (Chlorobenzylidenemalononitrile):

properties

IUPAC Name

6-amino-5-[(2-chlorophenyl)diazenyl]-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O2/c11-5-3-1-2-4-6(5)15-16-7-8(12)13-10(18)14-9(7)17/h1-4H,(H4,12,13,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRNDRAMELXJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(NC(=O)NC2=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-5-(2-(2-chlorophenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one

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